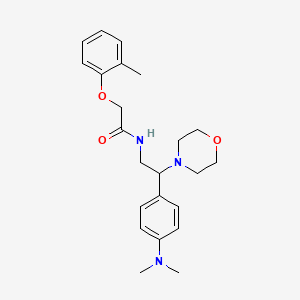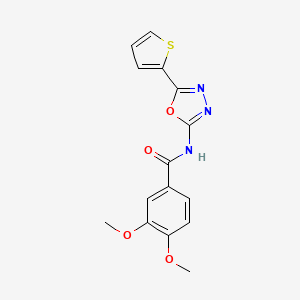![molecular formula C18H21NO4S B2914668 3-Cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2194847-78-2](/img/structure/B2914668.png)
3-Cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups and structural elements, such as a cyclopropylidene group, a 1,4-benzodioxine moiety with a sulfonyl group at the 6-position, and an 8-azabicyclo[3.2.1]octane structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,4-benzodioxine moiety, for example, is a type of aromatic ether .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the sulfonyl group could make it a good leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the 1,4-benzodioxine moiety has a molecular weight of 136.1479 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agents
The benzodioxine moiety present in the compound is structurally similar to that found in several bioactive molecules, which indicates potential applications in medicinal chemistry. The sulfonyl group attached to the benzodioxine ring could be leveraged for the synthesis of new therapeutic agents, particularly as a part of sulfonamide drugs known for their antimicrobial properties . Additionally, the cyclopropylidene group could be involved in the modulation of the molecule’s interaction with biological targets, potentially leading to the development of drugs with improved efficacy and selectivity.
Pharmacology: Drug Development and Synthesis
In pharmacology, the compound’s unique structure could be utilized in the development of drugs that target specific receptors or enzymes within the body . The azabicyclo[3.2.1]octane core is of particular interest due to its resemblance to natural alkaloids, which are often used as lead compounds in drug discovery. This structure could be explored for its binding affinity to various receptors, contributing to the synthesis of novel pharmacological agents.
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to act as an enzyme inhibitor can be investigated in biochemistry research. The presence of the benzodioxine and sulfonyl groups suggests that it could interact with enzymes that have a binding pocket complementary to these features. This interaction could be studied to understand the mechanism of action of enzyme inhibitors and to design inhibitors with higher potency and specificity .
Chemical Engineering: Catalyst Design
In the field of chemical engineering, the compound could be studied for its potential use as a ligand in catalyst design . The multiple functional groups present offer various sites for coordination with metal centers, which could lead to the development of new catalytic systems for industrial chemical processes. These catalysts could be particularly useful in asymmetric synthesis, which is crucial for producing enantiomerically pure substances.
Propiedades
IUPAC Name |
3-cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-24(21,16-5-6-17-18(11-16)23-8-7-22-17)19-14-3-4-15(19)10-13(9-14)12-1-2-12/h5-6,11,14-15H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBGAUARANWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)
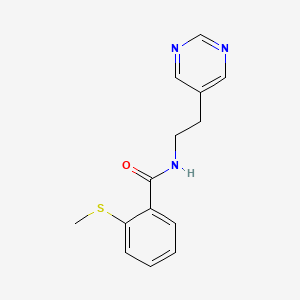
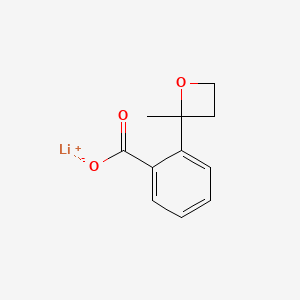
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2914590.png)
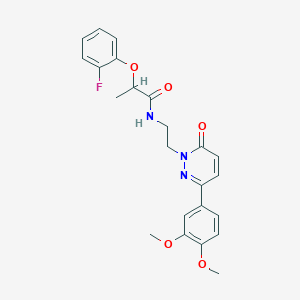
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)
![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2914598.png)
![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)
![Methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2914600.png)
![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2914601.png)
